molecular formula C20H21N3O3 B2708385 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide CAS No. 906789-68-2

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2708385
CAS No.: 906789-68-2
M. Wt: 351.406
InChI Key: YUNIOWIKSAJGAK-UHFFFAOYSA-N
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Description

2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C20H21N3O3 and a molecular weight of 351.40 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H21N3O3 . Unfortunately, I could not find more detailed information on its structure.

Scientific Research Applications

Antimicrobial Applications

Quinoline derivatives have demonstrated significant antimicrobial activity, with various synthesized compounds showing efficacy against a range of microorganisms. For instance, Özyanik et al. (2012) synthesized quinoline derivatives incorporating an azole nucleus and found that some of these compounds exhibited good to moderate activity against various microorganisms. This highlights the potential of quinoline derivatives as antimicrobial agents (Özyanik et al., 2012). Similarly, Kumar and Kumar (2021) synthesized and evaluated new quinoline derivatives for their antimicrobial activity, demonstrating their effectiveness against different bacterial and fungal strains (J. Kumar & Arvind Kumar, 2021).

Anti-Cancer Applications

Research on quinoline derivatives has also extended into the realm of anti-cancer activity. Bingul et al. (2016) identified a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, leading to the development of a series of biologically active hydrazide compounds. These compounds showed significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines, with some derivatives exhibiting micromolar potency and selectivity over normal cells (Bingul et al., 2016).

Corrosion Inhibition

Quinoline derivatives have also been studied for their corrosion inhibition properties. Singh et al. (2016) investigated the corrosion mitigation effects of quinoline derivatives on mild steel in acidic medium, finding that these compounds exhibited high inhibition efficiency and acted as either mixed-type or cathodic inhibitors. The study suggests the potential of quinoline derivatives as eco-friendly corrosion inhibitors (Singh et al., 2016).

Properties

IUPAC Name

2-(2,4-diethoxyphenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-25-13-9-10-15(19(11-13)26-4-2)18-12-16(20(24)23-21)14-7-5-6-8-17(14)22-18/h5-12H,3-4,21H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNIOWIKSAJGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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